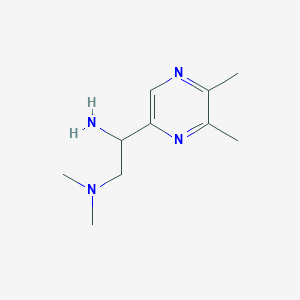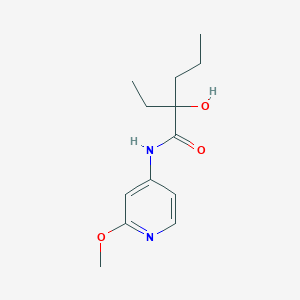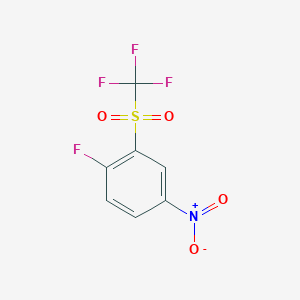
5,6,7,8-Tetrahydro-1,8-naphthyridine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-1,8-naphthyridine-4-carbaldehyde is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-4-carbaldehyde can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under an air atmosphere . This method yields the desired compound in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are often applied to develop more eco-friendly and efficient synthetic routes for industrial-scale production .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydro-1,8-naphthyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Catalytic reduction using palladium on charcoal in ethanol can yield tetrahydro-derivatives.
Substitution: The compound can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on charcoal in ethanol is a typical reducing agent.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have significant biological and photochemical properties .
科学的研究の応用
5,6,7,8-Tetrahydro-1,8-naphthyridine-4-carbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,5-Naphthyridine: Exhibits a wide range of biological activities, including anti-inflammatory and antioxidant properties.
1,7-Naphthyridine: Used in the development of diagnostic tools and therapeutic agents.
Uniqueness
5,6,7,8-Tetrahydro-1,8-naphthyridine-4-carbaldehyde is unique due to its specific structural features and the diverse range of reactions it can undergo.
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
5,6,7,8-tetrahydro-1,8-naphthyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H10N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h3,5-6H,1-2,4H2,(H,10,11) |
InChIキー |
XJXHXGBVLKWFRO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CN=C2NC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


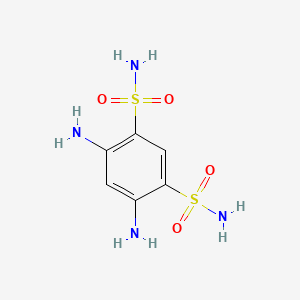
![tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
![2-(4-Methoxyphenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13885770.png)
![N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13885773.png)
![2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B13885776.png)
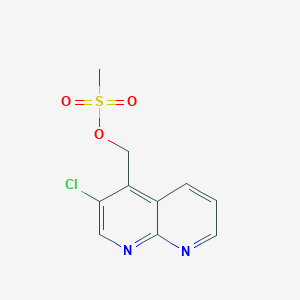
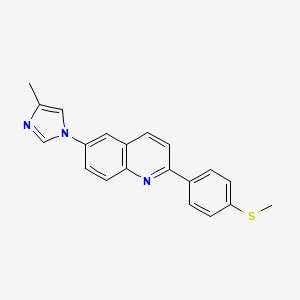
![3-[(Cyclopropylmethyl)oxy]-6-methyl-2-pyridinecarboxylic acid](/img/structure/B13885800.png)
